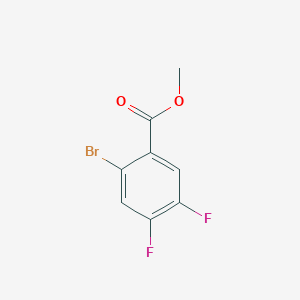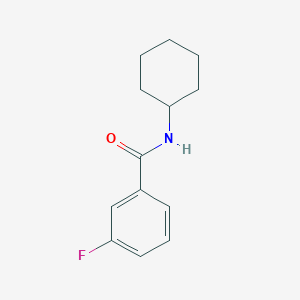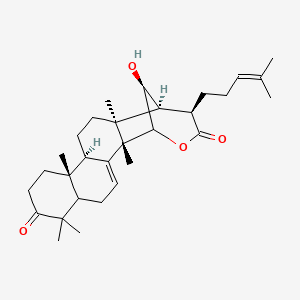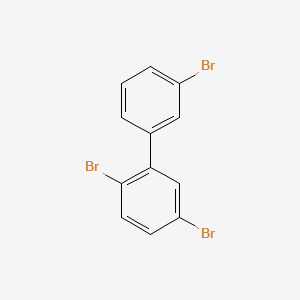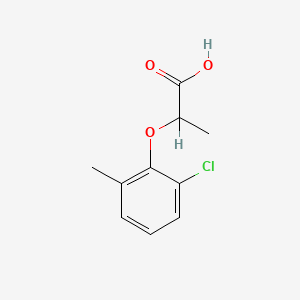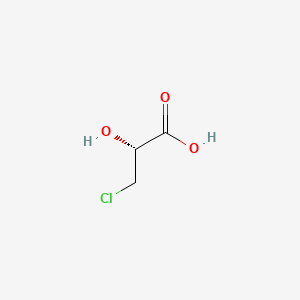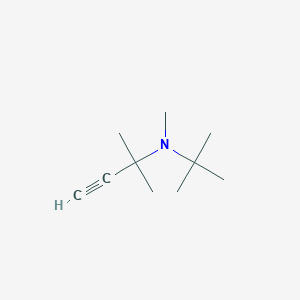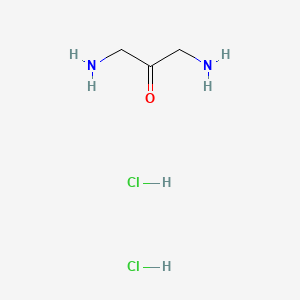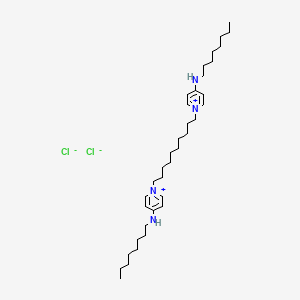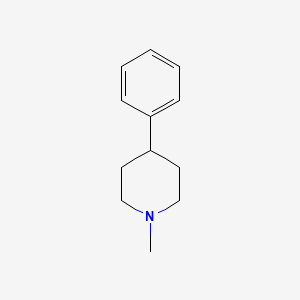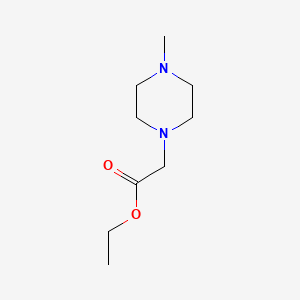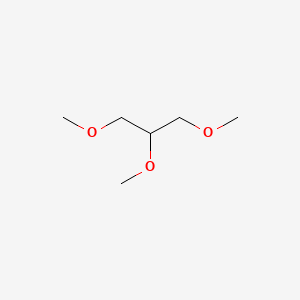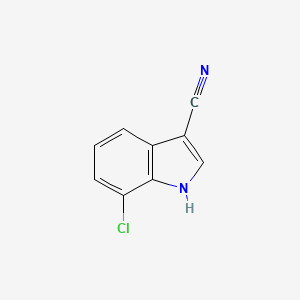
7-氯-1H-吲哚-3-腈
描述
7-chloro-1H-indole-3-carbonitrile: is a derivative of indole, a significant heterocyclic compound that is widely studied for its diverse biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties
科学研究应用
Chemistry: 7-chloro-1H-indole-3-carbonitrile is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry for drug development .
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal research, 7-chloro-1H-indole-3-carbonitrile is explored for its potential to inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug discovery .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactive nature and ability to form stable derivatives .
作用机制
Target of Action
7-Chloro-1H-indole-3-carbonitrile, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . For instance, some indole derivatives have been reported to inhibit certain enzymes, thereby altering the normal function of these enzymes .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological pathways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The lipophilicity of a compound can impact its bioavailability
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
7-chloro-1H-indole-3-carbonitrile, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can bind with high affinity to multiple receptors, which may lead to changes in gene expression, enzyme inhibition or activation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-indole-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 7-chloroindole, which can be prepared by chlorination of indole.
Cyanation: The 3-position of the indole ring is then functionalized with a cyano group.
Industrial Production Methods: Industrial production of 7-chloro-1H-indole-3-carbonitrile may involve large-scale chlorination and cyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 7-chloro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Addition: The cyano group at the 3-position can participate in nucleophilic addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Nucleophilic Addition: Products include various substituted indoles.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
相似化合物的比较
7-chloroindole: Lacks the cyano group, making it less reactive in certain chemical reactions.
1H-indole-3-carbonitrile: Lacks the chlorine atom, affecting its binding affinity and specificity.
7-bromo-1H-indole-3-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
Uniqueness: 7-chloro-1H-indole-3-carbonitrile is unique due to the presence of both the chlorine atom and cyano group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
7-chloro-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVSYHNNZOKQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650686 | |
| Record name | 7-Chloro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948015-64-3 | |
| Record name | 7-Chloro-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948015-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)
